molecular formula C21H32O4 B020886 (4aR,5S,6R,8aR)-5-[(E)-5-methoxy-3-methyl-5-oxopent-3-enyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid CAS No. 24513-41-5

(4aR,5S,6R,8aR)-5-[(E)-5-methoxy-3-methyl-5-oxopent-3-enyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid

Cat. No. B020886
CAS RN: 24513-41-5
M. Wt: 348.5 g/mol
InChI Key: CCDSRPQULZAXRF-LIECZFJOSA-N
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Description

This compound is related to a class of organic molecules with a hexahydronaphthalene core, often involved in complex organic syntheses and possessing unique chemical and physical properties due to their intricate structures.

Synthesis Analysis

Synthetic routes to similar compounds involve multiple steps, including the formation of oximes, reduction, and cyclization processes. For instance, the selective formation of O-methyloximes from related naphthalene derivatives has been explored, indicating the complexity and specificity required in synthesizing such compounds (Collins, Fallon, & Skene, 1994).

Molecular Structure Analysis

The molecular structure of compounds within this family often involves detailed stereochemistry and is elucidated using techniques such as X-ray crystallography, which helps establish the configuration of the complex molecules (Collins, Fallon, & Skene, 1994).

Chemical Reactions and Properties

Chemical reactions involving similar compounds can include reactions with nucleophiles under acidic or basic conditions, showcasing the reactivity and potential for structural modification of the hexahydronaphthalene core (Collins, Fallon, & Skene, 1994).

Physical Properties Analysis

Physical properties, such as solubility, melting point, and crystallinity, are crucial for understanding the behavior of these compounds. While specific data on this compound is not readily available, related research on hydroxy-substituted derivatives highlights the importance of structural features in determining physical characteristics (Morozova, Golikov, & Kriven’ko, 2008).

Chemical Properties Analysis

The chemical properties, including reactivity with different reagents, stability under various conditions, and potential for further transformation, are key to leveraging these compounds in synthetic chemistry. The ability to undergo dehydration, cyclization, and rearrangement reactions exemplifies the versatile nature of the hexahydronaphthalene framework (Morozova, Golikov, & Kriven’ko, 2008).

Scientific Research Applications

Asymmetric Synthesis Intermediary

Furthermore, it serves as a crucial intermediate in the asymmetric synthesis of bioactive molecules. Kato et al. (1992) described its role in efficiently preparing key intermediates for the asymmetric synthesis of C14-oxygenated elemanolides, including (+)-vernolepin and (–)-vernomenin, indicating its significance in the synthetic pathway of medically relevant compounds (Kato et al., 1992).

In Organic Synthesis

Adachi (1973) leveraged the compound in the synthesis of 1-Methyl-3-methoxy-7-isopropylnaphthalene, elucidating its utility in the construction of complex organic frameworks, which are foundational in the development of various chemical entities (Adachi, 1973).

properties

IUPAC Name

(4aR,5S,6R,8aR)-5-[(E)-5-methoxy-3-methyl-5-oxopent-3-enyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O4/c1-14(13-18(22)25-5)9-11-20(3)15(2)10-12-21(4)16(19(23)24)7-6-8-17(20)21/h7,13,15,17H,6,8-12H2,1-5H3,(H,23,24)/b14-13+/t15-,17-,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCDSRPQULZAXRF-LIECZFJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C1(C)CCC(=CC(=O)OC)C)CCC=C2C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CC/C(=C/C(=O)OC)/C)CCC=C2C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Monomethyl kolavate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4aR,5S,6R,8aR)-5-[(E)-5-methoxy-3-methyl-5-oxopent-3-enyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid
Reactant of Route 2
(4aR,5S,6R,8aR)-5-[(E)-5-methoxy-3-methyl-5-oxopent-3-enyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid
Reactant of Route 3
Reactant of Route 3
(4aR,5S,6R,8aR)-5-[(E)-5-methoxy-3-methyl-5-oxopent-3-enyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid
Reactant of Route 4
(4aR,5S,6R,8aR)-5-[(E)-5-methoxy-3-methyl-5-oxopent-3-enyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid
Reactant of Route 5
(4aR,5S,6R,8aR)-5-[(E)-5-methoxy-3-methyl-5-oxopent-3-enyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid
Reactant of Route 6
(4aR,5S,6R,8aR)-5-[(E)-5-methoxy-3-methyl-5-oxopent-3-enyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid

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